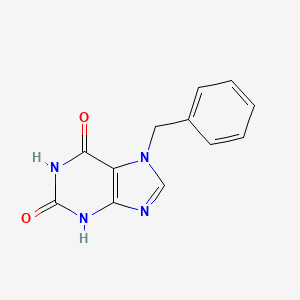

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-benzyl-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUTVTQACWYOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Purine Scaffold in Biochemical Processes and Pharmaceutical Innovation

The purine (B94841) ring system, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. rsc.org Purines, such as adenine (B156593) and guanine, are fundamental building blocks of nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. rsc.org Beyond their role in genetics, purines are integral to cellular metabolism and energy storage, most notably as part of adenosine (B11128) triphosphate (ATP). academie-sciences.fr They also function as signaling molecules and are components of essential coenzymes. rsc.org

The ubiquitous nature and critical biological roles of the purine scaffold have made it a "privileged scaffold" in pharmaceutical innovation. u-tokyo.ac.jp This means that the purine structure is a recurring motif in molecules that exhibit a wide range of biological activities, making it a valuable starting point for drug discovery. researchgate.net By modifying the purine core, medicinal chemists can design compounds that interact with a variety of biological targets, including enzymes and receptors. mdpi.com This has led to the development of purine analogs as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.net The structural similarity of these synthetic derivatives to endogenous purines allows them to be recognized and taken up by cells, where they can exert their therapeutic effects. mdpi.com

Historical Context of Xanthine Derivatives in Drug Discovery Research

Xanthine (B1682287) (1H-purine-2,6(3H,7H)-dione) is a purine (B94841) base that serves as a key intermediate in the metabolic pathway of purines. nih.gov The history of xanthine derivatives in medicine is rich, with naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296) being used for centuries. nih.gov Theophylline, for instance, was first extracted from tea leaves in 1888 and became a mainstay in asthma treatment by the 1950s due to its bronchodilator effects. nih.gov

The recognition of the diverse pharmacological activities of natural xanthines spurred significant interest in synthesizing and evaluating novel derivatives. nih.gov Early research in the mid-20th century focused on modifying the xanthine structure to enhance its therapeutic properties and reduce side effects. nih.gov This has led to the exploration of xanthine derivatives for a wide array of applications, including as adenosine (B11128) receptor antagonists, phosphodiesterase inhibitors, and agents for treating neurodegenerative diseases and cancer. ekb.egmdpi.com The ability to substitute at various positions on the xanthine ring provides a high degree of chemical diversity, allowing for the fine-tuning of pharmacological activity. ekb.eg

Rationale for Targeted Investigation of 7 Benzyl 1h Purine 2,6 3h,7h Dione As a Research Chemical

The specific compound, 7-Benzyl-1H-purine-2,6(3H,7H)-dione, also known as 7-benzylxanthine, has emerged as a subject of targeted investigation due to its unique structural features and potential as a scaffold for further chemical elaboration. nih.gov The presence of the benzyl (B1604629) group at the N7 position introduces a significant lipophilic moiety, which can influence the compound's interaction with biological targets and its pharmacokinetic properties.

Research into this compound is driven by the broader interest in developing novel xanthine-based therapeutics. The benzyl group can be a key pharmacophoric element, or it can serve as a handle for further chemical modifications to explore structure-activity relationships (SAR). By systematically altering the substituents on the xanthine (B1682287) core and the benzyl ring, researchers can probe the molecular requirements for specific biological activities.

Overview of Current Academic Research Trajectories for 7 Benzyl 1h Purine 2,6 3h,7h Dione Analogs

Established Synthetic Routes to the 1H-Purine-2,6(3H,7H)-dione Core

The synthesis of the foundational 1H-purine-2,6(3H,7H)-dione ring system, commonly known as xanthine (B1682287), is a well-established process in heterocyclic chemistry. The most prominent and historically significant method is the Traube purine synthesis. This approach typically involves the condensation of a pyrimidine (B1678525) derivative with a source for the C8 carbon of the purine ring.

A common pathway starts with a 6-aminouracil (B15529) derivative, which can be prepared by condensing urea (B33335) or a substituted urea with cyanoacetic acid, followed by alkaline-mediated ring closure. biointerfaceresearch.com The 6-aminouracil is then subjected to nitrosation at the C5 position using reagents like sodium nitrite (B80452) in acetic acid. The resulting 5-nitroso-6-aminouracil is subsequently reduced, often with sodium dithionite, to yield a highly reactive 5,6-diaminouracil (B14702). nih.gov The final step to form the imidazole (B134444) ring fused to the pyrimidine core is achieved by reacting the 5,6-diaminouracil with a one-carbon synthon. Formic acid is a classic reagent for this cyclization, yielding the unsubstituted xanthine core. nih.gov

Alternative one-pot methods have been developed for increased efficiency. For instance, 5,6-diaminouracils can be directly coupled with aldehydes in the presence of mild oxidizing agents like bromo dimethyl-sulfonium bromide (BDMS) to afford 8-substituted xanthines in high yields. biointerfaceresearch.com Another approach involves the condensation of 5,6-diaminouracils with carboxylic acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form an intermediate amide, which is then cyclized with sodium hydroxide. nih.govfrontiersin.org

Syntheses can also commence from imidazole precursors. A base-promoted condensation of an appropriately substituted imidazole with carbamates can lead to the formation of the pyrimidine ring, thereby constructing the xanthine scaffold. uniroma1.it

Regioselective Functionalization at the N7 Position with Benzyl (B1604629) Moieties

The alkylation of the xanthine scaffold, which possesses three reactive N-H protons (N1, N3, and N7), presents a challenge in regioselectivity. The relative acidity and nucleophilicity of these nitrogen atoms dictate the outcome of alkylation reactions. Generally, the order of reactivity for alkylation is N7 > N3 > N1. researcher.life This preference is attributed to a combination of electronic and steric factors; the N7 position is often the most nucleophilic and sterically accessible, particularly if the N1 and N3 positions are already substituted.

The direct synthesis of this compound involves the reaction of xanthine with a benzylating agent, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in a polar aprotic solvent, like N,N-dimethylformamide (DMF), in the presence of a base. The base, commonly potassium carbonate (K₂CO₃), deprotonates the acidic protons of the xanthine ring system, generating anionic species that then act as nucleophiles. Due to the inherent reactivity of the N7 position, the benzyl group is preferentially introduced at this site, although the formation of other isomers (N1, N3, N9, and di- or tri-substituted products) is possible depending on the precise reaction conditions. Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired N7-benzylated product. researchgate.net 7-Benzylxanthine itself serves as a key intermediate for the synthesis of more complex derivatives. tandfonline.comnih.govnih.gov

| Reagent System | Substrate | Product | Notes |

| Benzyl Halide, K₂CO₃, DMF | Xanthine | This compound | Standard conditions for N-alkylation of xanthines. researchgate.net |

| Benzyl Halide, DIPEA, DMF | 8-Hydroxymethylxanthine | 7-Benzyl-8-hydroxymethylxanthine | DIPEA is used as a non-nucleophilic base. nih.gov |

This interactive table summarizes common conditions for N7-benzylation.

Diversification Strategies for the Benzyl Group and Other Purine Substituents

Once the 7-benzylxanthine scaffold is obtained, it can be further modified to create a diverse library of compounds. These diversification strategies can target the benzyl group, the remaining N-H protons, or the C8 position of the purine core.

Modification of the Benzyl Moiety: Substituted 7-benzylxanthine derivatives can be synthesized by using appropriately functionalized benzyl halides in the initial N7-alkylation step. For example, reacting 1,3-dimethylxanthine (theophylline) with 4-chlorobenzyl chloride yields 1,3-dimethyl-7-(4-chlorobenzyl)xanthine. mdpi.com This approach allows for the introduction of various electronic and steric features onto the aromatic ring.

Further Alkylation/Arylation: The remaining N1 and N3 positions of 7-benzylxanthine can be functionalized. For instance, 7-benzylxanthine can be used as a precursor to prepare 3-alkylxanthines. tandfonline.com In derivatives where N1 and N3 are already substituted, such as in 1,3-dimethyl-7-benzylxanthine, further alkylation can occur at the N9 position to form a quaternary xanthinium salt. Heating 1,3-dimethyl-7-benzylxanthine with ethyl tosylate or diethyl sulfate (B86663) results in the clean formation of 1,3-dimethyl-7-benzyl-9-ethylxanthinium salts in high yields. mdpi.com

Functionalization at the C8 Position: The C8 position of the purine ring is a common site for introducing diversity. Starting from 5,6-diaminouracil precursors, a wide variety of carboxylic acids or aldehydes can be used during the cyclization step to install different groups at C8. biointerfaceresearch.comnih.gov Alternatively, an existing 7-benzylxanthine can be functionalized. For example, the synthesis of 7-benzyl-1,3-dimethyl-8-(1,3,4-thiadiazolyl)-1H-purine-2,6-(3H,7H)-dione derivatives has been reported, showcasing the introduction of complex heterocyclic systems at the C8 position.

| Position | Reaction Type | Reagents | Product Type | Ref. |

| N9 | Alkylation (Quaternization) | Ethyl tosylate | 9-Ethylxanthinium salt | mdpi.com |

| C8 | Cyclization | Substituted carboxylic acids, EDCI | 8-Substituted xanthines | nih.gov |

| Benzyl Ring | Substitution (via starting material) | Substituted benzyl halides | 7-(Substituted-benzyl)xanthines | mdpi.com |

This interactive table outlines key diversification strategies for the 7-benzylxanthine scaffold.

Advanced Chemical Reactions and Functional Group Interconversions on the this compound Scaffold

The 7-benzylxanthine framework is amenable to a range of advanced chemical transformations, enabling the synthesis of complex molecules and materials.

Synthesis of N-Heterocyclic Carbene (NHC) Complexes: Xanthinium salts, such as those derived from the N9-alkylation of 7-benzylxanthine derivatives, are precursors to N-heterocyclic carbenes (NHCs). mdpi.com These NHCs can be coordinated to various transition metals (e.g., gold, palladium, rhodium, silver) to form stable organometallic complexes. uniroma1.itmdpi.combohrium.com These xanthine-based NHC complexes have garnered interest as potential catalysts for organic reactions and as novel metallodrugs. uniroma1.it

Glycosylation: 7-Benzylxanthine serves as a crucial starting material for the synthesis of specific nucleoside isomers. For example, 7-β-D-ribofuranosylxanthine, an isomer of the natural nucleoside xanthosine, was prepared in a multi-step synthesis starting from 7-benzylxanthine. The process involved protecting the N3 position with a pivaloyloxymethyl (POM) group, followed by debenzylation at N7, glycosylation with a protected ribose, and final deprotection to yield the target nucleoside. nih.govnih.gov

Tricyclic System Formation: The xanthine core can be annulated to form tricyclic structures. One strategy involves an intermolecular Wittig reaction between a carbonyl group on an N7-alkyl chain and a C8-bromomethyl group to construct a pyrrole (B145914) ring fused at the N7-C8 position. uniroma1.it Other methods involve the cyclization of 7-halogenoalkyl-8-bromo-xanthine derivatives with various amines to create pyrimido- or diazepino-[2,1-f]purinedione systems. uniroma1.it

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of xanthine derivatives is an area of growing importance, aiming to reduce environmental impact and improve sustainability.

Use of Renewable Starting Materials: Natural xanthines like caffeine (B1668208) and theophylline (B1681296), which are abundant and can be extracted from plant sources, are considered bio-based and renewable starting materials. Their use as precursors for more complex derivatives, including those based on the 7-benzylxanthine scaffold, aligns with the principles of sustainable chemistry. uniroma1.itresearchgate.netingentaconnect.com

Greener Solvents and Reaction Conditions: Significant efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. A notable development is the alkylation and arylation of xanthines in water. Using a sealed-tube reactor (Q-Tube®), reactions can be conducted in water at temperatures above its normal boiling point. This method has been successfully applied to the N-alkylation of theophylline with various alkyl halides, including benzyl halides, using potassium carbonate as the base, achieving good to excellent yields. mdpi.com This approach eliminates the need for volatile and often toxic solvents like DMF.

Energy-Efficient Synthesis: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.gov While specific reports on the microwave-assisted synthesis of 7-benzylxanthine are not prevalent, the methodology has been extensively used for synthesizing related heterocyclic systems, such as 7-azaindoles and various benzazoles, suggesting its high potential for application in xanthine chemistry. researchgate.netnih.gov

| Green Chemistry Principle | Application in Xanthine Synthesis | Example | Ref. |

| Use of Renewable Feedstocks | Starting from natural xanthines (caffeine, theophylline) | Derivatization of theophylline | uniroma1.it |

| Use of Safer Solvents | Replacing DMF with water | N-alkylation of theophylline in water using a Q-Tube® | mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis | Accelerated synthesis of related heterocycles (benzazoles) | nih.gov |

This interactive table highlights the application of green chemistry principles in xanthine synthesis.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound, also known as 7-benzylxanthine. These calculations provide insights into various molecular properties and reactivity descriptors that are crucial for understanding the compound's behavior. chimicatechnoacta.rursc.org

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller energy gap generally implies higher reactivity.

Other important quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = χ² / 2η.

These descriptors help in understanding the molecule's reactivity, stability, and potential interaction mechanisms. For instance, the regions of the molecule with high HOMO density are likely to be sites for electrophilic attack, while regions with high LUMO density are susceptible to nucleophilic attack.

Table 1: Computed Properties for this compound and a Related Derivative

| Property | This compound | 7-Benzyl-1-hydroxy-3H-purine-2,6-dione |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₄O₂ | C₁₂H₁₀N₄O₃ |

| Molecular Weight | 242.23 g/mol | 258.23 g/mol |

| XLogP3 | 0.7 | 0.9 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 4 |

| Rotatable Bond Count | 2 | 2 |

| Exact Mass | 242.08037557 Da | 258.07529019 Da |

| Topological Polar Surface Area | 76 Ų | 87.5 Ų |

Conformational Analysis and Molecular Flexibility Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of 7-benzylxanthine and its derivatives is crucial for understanding how they interact with biological targets. researchgate.netnih.gov The benzyl group attached to the N7 position of the purine ring introduces a degree of rotational freedom, leading to various possible conformations.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify stable conformers. ethz.ch These studies can reveal the preferred spatial arrangement of the benzyl group relative to the purine core. For instance, the benzyl ring might position itself in a way that minimizes steric hindrance and optimizes intramolecular interactions, such as stacking with the purine ring. ethz.ch

The flexibility of the molecule, particularly the rotation around the bond connecting the benzyl group to the purine ring, can be investigated using techniques like potential energy scans. ethz.ch These studies help to determine the energy barriers between different conformations and provide insights into the molecule's ability to adapt its shape to fit into a binding site. rsc.org The presence of different conformers in equilibrium can have significant implications for the compound's pharmacological profile, as different conformers may exhibit different binding affinities for a target receptor.

Molecular Dynamics Simulations for Ligand Behavior in Solution and Biological Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com For 7-benzylxanthine and its derivatives, MD simulations can provide detailed insights into their behavior in different environments, such as in aqueous solution or within the binding site of a biological macromolecule. mdpi.comupc.edu

When studying the interaction of a ligand with a protein, MD simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs. nih.gov

In Silico Prediction of Interaction Profiles with Biological Macromolecules

Predicting how a small molecule like 7-benzylxanthine will interact with biological macromolecules, such as proteins and nucleic acids, is a cornerstone of modern drug discovery. nih.govnih.gov In silico methods, particularly molecular docking, are widely used to predict the binding mode and affinity of a ligand to a specific target. neliti.comresearchgate.net

Molecular docking algorithms explore the possible binding poses of a ligand within the active site of a receptor and score them based on their predicted binding affinity. mmsl.cz This allows for the identification of the most likely binding orientation and the key amino acid residues involved in the interaction. For derivatives of 7-benzylxanthine, docking studies can help to understand how modifications to the chemical structure affect binding to various receptors, such as adenosine (B11128) receptors or phosphodiesterases. neliti.com

These predictions can guide the design of new derivatives with improved binding affinity and selectivity. For example, if a docking study reveals a specific hydrophobic pocket in the binding site, a derivative with a complementary hydrophobic group can be designed to enhance binding. neliti.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Pharmacokinetics Relationship (QSPKR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Pharmacokinetics Relationship (QSPKR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or pharmacokinetic properties, respectively. nih.govnih.gov

In QSAR studies, a set of molecules with known biological activities is used to develop a model that relates their activity to a set of calculated molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds. nih.govnih.gov

Similarly, QSPKR models are developed to predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These models are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. For 7-benzylxanthine derivatives, QSAR and QSPKR models could be used to predict their potency as, for example, adenosine receptor antagonists, as well as their likely metabolic fate in the body. nih.gov

Predictive Modeling of Selectivity and Binding Affinity

A major challenge in drug design is to develop compounds that are not only potent but also selective for their intended target, thereby minimizing off-target effects. Computational models can be employed to predict the selectivity and binding affinity of ligands for different receptors. arxiv.orgnih.gov

By comparing the predicted binding affinities of a compound for its primary target versus other related targets, it is possible to estimate its selectivity. nih.gov Techniques like free energy perturbation (FEP) and thermodynamic integration (TI), which are based on molecular dynamics simulations, can provide more accurate predictions of binding affinities than simpler docking methods, although they are computationally more demanding. plos.org

For 7-benzylxanthine derivatives, these predictive models could be used to design compounds with high affinity and selectivity for a specific subtype of adenosine receptor, for example. acs.org This would be a significant step towards developing more effective and safer therapeutic agents.

Virtual Screening and Ligand-Based Drug Design for Novel Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mmsl.cznih.gov There are two main approaches to virtual screening: structure-based and ligand-based.

In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock and score a large number of compounds. researchgate.net In contrast, ligand-based virtual screening relies on the knowledge of known active ligands. researchgate.netnih.gov One common ligand-based method is pharmacophore modeling, where a 3D arrangement of essential features required for biological activity is defined based on a set of active molecules. nih.gov This pharmacophore model is then used as a query to search for new compounds that match these features.

For 7-benzylxanthine, a pharmacophore model could be developed based on its known interactions with a particular receptor. This model could then be used to screen virtual libraries for novel analogs with potentially improved properties. researchgate.net Ligand-based similarity searching, where new compounds are identified based on their structural similarity to a known active compound, is another powerful approach for discovering novel analogs. nih.gov

Impact of Benzyl Group Substitutions on Biological Activity Profiles

The benzyl group at the N7 position of the purine scaffold plays a significant role in modulating the biological activity of these compounds. While the core structure is essential for target engagement, substitutions on the phenyl ring of the benzyl group can fine-tune potency and selectivity.

Research on related purine analogs has shown that modifications to the benzyl group can have a substantial impact. For instance, in a series of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, the introduction of a benzyl group at the N1 position, as well as derivatives with methyl or electron-withdrawing groups at the para position of the benzyl ring, led to a decrease or complete loss of inhibitory activity against Mycobacterium tuberculosis ThyX compared to the unsubstituted parent compound. mdpi.com

In another study focusing on 8-aminoxanthines, the nature of the benzylamine (B48309) substituent at the C8 position was found to be a key determinant of affinity for adenosine receptors. nih.gov Although this substitution is not on the N7-benzyl group, it highlights the sensitivity of the binding pocket to the nature of the benzyl moiety.

Further studies on 7-substituted 3-benzyl-8-propylxanthines have also demonstrated that variations in the substituent at the 7-position, which could include different benzyl-like moieties, are critical for their diuretic and hypoglycemic activities. eu-jr.euindexcopernicus.com

| Compound Modification | Biological Target | Observed Effect on Activity | Reference |

| Para-methyl or electron-withdrawing group on N1-benzyl | M. tuberculosis ThyX | Lack of inhibition | mdpi.com |

| Varied substituents on C8-benzylamine | Adenosine A1 and A2A receptors | Altered binding affinities | nih.gov |

Influence of Modifications at Purine N1, N3, and C8 Positions on Target Interactions

The N1, N3, and C8 positions of the purine ring are pivotal for interaction with various biological targets, and substitutions at these sites have been extensively explored to optimize the pharmacological profile of xanthine derivatives.

N1 Position: Substitution at the N1 position is crucial for affinity at both A1 and A2A adenosine receptors. nih.gov The A2A receptor generally prefers smaller alkyl substituents such as methyl, ethyl, or propyl groups. nih.gov In contrast, the A1 receptor's binding pocket can accommodate larger substituents at this position. nih.gov Studies on a series of 8-(2-chlorobenzylamine)xanthine derivatives revealed that elongating the alkyl chain at the N1 position from ethyl to propyl, butyl, pentyl, or hexyl resulted in a progressive decrease in affinity for the A2A receptor. nih.gov The selectivity of compounds for phosphodiesterase 9A (PDE9A) has also been attributed to the alkyl chain at the N1 position. researchgate.net

N3 Position: The N3 position is also a key site for modification. Small alkyl chains like methyl, ethyl, and propyl are commonly found at this position in active compounds. nih.gov However, larger groups, including phenoxy substituents, can also be tolerated. nih.gov An aromatic fragment at the N3 position has been shown to increase the binding affinity of xanthine derivatives for their targets. researchgate.net

C8 Position: The substituent at the C8 position is a major determinant of potency and selectivity. The introduction of an aromatic ring (aryl, cycloaryl, or heteroaryl) at this position generally enhances the potency of xanthine derivatives towards adenosine receptors. researchgate.net For instance, the discovery of CSC, a potent and selective A2A antagonist, which has a m-chlorostyryl group at C8, spurred further investigation into the SAR of 8-styrylxanthines. nih.gov For PDE9A inhibitors, a phenyl substituent at the C8 position was found to be critical for inhibitory affinity through strong hydrophobic interactions. researchgate.net

A study on novel xanthine derivatives as adenosine receptor antagonists found that all introduced modifications at the N1, N3, and C8 positions affected binding affinities. nih.gov This underscores the importance of a multi-pronged approach to substitution on the purine core for achieving desired biological activity.

| Position of Modification | Type of Substituent | Impact on Biological Activity | Reference |

| N1 | Small alkyl chains (methyl, ethyl, propyl) | Favorable for A2A receptor affinity | nih.gov |

| N1 | Elongation of alkyl chain | Decreased A2A receptor affinity | nih.gov |

| N1 | Alkyl chain | Influences selectivity for PDE9A | researchgate.net |

| N3 | Small alkyl chains, phenoxy groups | Tolerated, can increase binding affinity | nih.govresearchgate.net |

| C8 | Aromatic ring | Enhances potency at adenosine receptors | researchgate.net |

| C8 | Phenyl group | Critical for PDE9A inhibition | researchgate.net |

Bioisosteric Replacements and Scaffold Hopping within the Purine Core for Modulating Activity

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to enhance potency, improve physicochemical properties, and explore novel chemical space. nih.govnih.gov These approaches involve replacing a functional group or the core molecular framework with another that possesses similar biological properties. nih.gov

In the context of this compound and its analogs, the purine core can be considered a privileged scaffold. However, to overcome limitations such as poor solubility or metabolic instability, or to discover novel intellectual property, researchers can employ bioisosteric replacements. For example, the nitrogen atoms in the purine ring could be repositioned, or the entire purine system could be replaced by other bicyclic heterocycles like benzimidazoles, indazoles, or pyrazolopyrimidines. The key is to maintain the spatial arrangement of key pharmacophoric features, such as hydrogen bond donors and acceptors, and the hydrophobic benzyl group.

Scaffold hopping takes this concept a step further by replacing the central purine core with a topologically distinct framework that mimics the original molecule's biological activity. nih.gov This can lead to the discovery of entirely new classes of compounds with potentially improved drug-like properties. For xanthine-derived adenosine receptor antagonists, researchers have developed tricyclic imidazo[2,1-i]purinones, which represent a form of scaffold extension or hopping, to enhance water solubility and modulate selectivity for A2A or A3 subtypes. nih.gov The success of such strategies relies on a deep understanding of the SAR of the original scaffold to inform the design of the new one.

Stereochemical Effects on Receptor Binding and Enzyme Inhibition

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can significantly influence binding affinity and efficacy, as receptors and enzyme active sites are chiral environments.

For analogs of this compound, the introduction of chiral centers can lead to enantiomers with distinct pharmacological profiles. A chiral center could be introduced, for instance, by modifying the benzyl group with a chiral substituent or by introducing a chiral side chain at one of the available positions on the purine ring.

In a study on tricyclic purine derivatives, the influence of chiral substitutions on the imidazoline (B1206853) ring was investigated to develop novel adenosine receptor antagonists. nih.gov This highlights the recognized importance of stereochemistry in this class of compounds. The development of a capillary electrophoresis method to determine the enantiomeric purity of the synthesized chiral products further underscores the need to control and assess stereochemistry during drug development. nih.gov While specific studies on the stereochemical effects of this compound itself are not widely reported, the principles of stereoselectivity are fundamental to its potential interactions with biological macromolecules.

Development of Predictive SAR Models for Targeted Biological Endpoints

In modern drug discovery, computational methods are indispensable for predicting the biological activity of novel compounds and for guiding synthetic efforts. For xanthine derivatives, various predictive SAR models have been successfully employed.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its target protein. Studies on 7-substituted 3-benzyl-8-propylxanthines have utilized molecular docking to propose probable molecular targets for the most active compounds. eu-jr.euindexcopernicus.com Similarly, docking studies were performed on novel xanthine derivatives to understand their interactions with adenosine A1 and A2A receptors. nih.gov In the development of PDE9A inhibitors, a combination of manual design and parallel molecular docking was used to screen a large library of virtual xanthine derivatives, with subsequent validation of the most promising candidates. researchgate.net

In addition to docking, other computational approaches are also valuable. The PASS (Prediction of Activity Spectra for Substances) algorithm has been used to predict the biological activity profile of new xanthine derivatives, aiding in the selection of compounds for further experimental testing. eu-jr.euindexcopernicus.com These predictive models, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. Modeling of potential hits has also been used to generate interaction models within the active site of enzymes like M. tuberculosis ThyX to guide further synthetic modifications. mdpi.com

Molecular Interactions and Mechanistic Elucidation of 7 Benzyl 1h Purine 2,6 3h,7h Dione

Investigation of Receptor Binding Affinities and Selectivity

The interaction of 7-Benzyl-1H-purine-2,6(3H,7H)-dione and its derivatives with various receptors, particularly adenosine (B11128) and serotonin (B10506) receptors, has been a key area of research. The benzyl (B1604629) substitution at the N7 position is known to enhance the compound's lipophilicity, which can influence its ability to bind to receptors.

Adenosine Receptors: Xanthines are well-known for their antagonism of adenosine receptors. researchgate.netekb.eg While specific binding affinity data for this compound at different adenosine receptor subtypes (A1, A2A, A2B, A3) is not extensively detailed in the provided results, related compounds have shown significant potency. For instance, 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT-6975) was identified as a highly potent A2B adenosine receptor antagonist. researchgate.netplos.org This suggests that modifications of the purine (B94841) scaffold, including the 7-benzyl group, can lead to potent and selective adenosine receptor ligands.

Serotonin Receptors: Research has also explored the affinity of 7-benzyl-purinedione derivatives for serotonin (5-HT) receptors. nih.govpsu.edu One study on 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione revealed that these compounds can act as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov Specifically, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione was found to be a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. nih.govpsu.edu The lipophilic substituent at the 8th position of the purine ring appears to be crucial for affinity towards 5-HT1A, 5-HT6, and 5-HT7 receptors. mdpi.com

Enzyme Inhibition Kinetics and Specificity

The inhibitory effects of this compound and its analogs on various enzymes have been investigated, highlighting their potential as modulators of key cellular processes.

Phosphodiesterases (PDEs): Xanthine (B1682287) derivatives are recognized as inhibitors of cyclic nucleotide phosphodiesterases (PDEs). researchgate.netresearchgate.net A group of 7,8-disubstituted purine-2,6-dione (B11924001) derivatives have been identified as potent pan-PDE inhibitors, meaning they can inhibit multiple PDE isoenzymes. nih.gov This broad-spectrum inhibition can lead to elevated intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. nih.gov

Acetylcholinesterase (AChE): Some derivatives of 1H-purine-2,6(3H,7H)-dione have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. mdpi.comjournals.cznih.govresearchgate.net For example, the theobromine (B1682246) derivative, 7-(7-(benzyl(methyl)amino)heptyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was found to be a potent AChE inhibitor with an IC50 of 0.19 µM. mdpi.com

Aldehyde Dehydrogenase 1A1 (ALDH1A1): A series of theophylline-based analogs, which share the purine-2,6-dione core, have been developed as potent and selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1). nih.govacs.org The optimization of these compounds involved modifications at the 7-position, including the use of a benzyl group, which was found to only slightly diminish potency compared to other substitutions. nih.govacs.org

Analysis of Ligand-Protein Binding Modes via X-ray Crystallography and Cryo-EM of Co-Complexes

Detailed structural information from X-ray crystallography or cryo-electron microscopy (cryo-EM) for this compound co-complexed with its target proteins is limited in the provided search results. However, molecular docking simulations, a computational approach to predict binding modes, have been employed for related compounds.

For instance, molecular docking studies of xanthine derivatives with I-κB kinase α (IKKα) have provided insights into their potential binding interactions. researchgate.net Similarly, docking studies of a newly synthesized arylpiperazine derivative of 1H-purine-2,6(3H,7H)-dione with acetylcholinesterase have been performed to understand its binding mode within the enzyme's active site. journals.czresearchgate.net These computational methods suggest that the purine moiety often binds within the catalytic active site, while other parts of the molecule interact with peripheral sites. journals.cz

Spectroscopic and Biophysical Characterization of Molecular Recognition Events

Various spectroscopic and biophysical techniques have been utilized to characterize the molecular interactions of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy have been used to confirm the structures of newly synthesized 7-benzyl-substituted purine derivatives. researchgate.netmdpi.comraco.cat These techniques provide detailed information about the chemical environment of atoms within the molecule, which can be altered upon binding to a biological target.

Surface Plasmon Resonance (SPR): While a specific SPR analysis for this compound was not found, the technique has been used to study the binding of other purine-2,6(3H,7H)-dione derivatives to their protein targets, providing data on binding kinetics and affinity. researchgate.net

Modulation of Intracellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways.

NF-κB Activation Pathway: Molecular docking simulations have suggested that certain 7-benzyl-purinedione derivatives have the potential to intercept the NF-κB activation pathway by interacting with I-κB kinase α (IKKα). researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses. researchgate.netuj.edu.pl Inhibition of this pathway can lead to anti-inflammatory effects.

cAMP Levels: As pan-PDE inhibitors, 7,8-disubstituted purine-2,6-dione derivatives can increase intracellular cAMP levels. nih.gov This elevation in cAMP can activate protein kinase A (PKA) and subsequently influence downstream signaling cascades, such as the cAMP response element-binding protein (CREB) pathway. nih.gov This mechanism has been implicated in the anti-fibrotic effects of these compounds. nih.gov

Unraveling Allosteric Mechanisms of Action

The available information does not explicitly detail allosteric mechanisms of action for this compound. The primary mode of action for many xanthine derivatives is competitive antagonism at adenosine receptors and competitive inhibition of phosphodiesterases. However, the complex nature of some receptor and enzyme systems allows for the possibility of allosteric modulation, where a ligand binds to a site distinct from the primary active site to influence the target's activity. Further research would be necessary to investigate potential allosteric effects of this compound.

Pre Clinical Biological Activities of 7 Benzyl 1h Purine 2,6 3h,7h Dione and Its Analogs

In Vitro Cellular and Biochemical Assays

In vitro studies form the foundation of understanding the biological effects of a compound at the cellular and molecular level. For 7-benzylxanthine and its derivatives, these assays are crucial for elucidating their mechanism of action and therapeutic potential.

Receptor Binding and Functional Assays in Recombinant Cell Lines

While specific receptor binding data for 7-Benzyl-1H-purine-2,6(3H,7H)-dione is not extensively documented in publicly available literature, the xanthine (B1682287) scaffold is well-known for its interaction with adenosine (B11128) receptors. Generally, xanthine derivatives act as adenosine receptor antagonists, which can affect physiological functions such as heart rate and blood pressure. ontosight.ai The biological activity of 7-benzylxanthine would be contingent on its specific interactions with such biological targets, which would need to be determined through detailed biochemical and pharmacological studies. ontosight.ai

Enzyme Activity Modulation in Cell-Free and Cellular Systems

There is currently a lack of specific data regarding the direct modulation of enzyme activities by this compound in either cell-free or cellular systems. However, related analogs have been investigated for their potential to interact with enzymes involved in metabolic regulation. For instance, molecular docking studies have been performed on 7-substituted 3-benzyl-8-propylxanthines to predict their interaction with enzymes relevant to metabolic syndrome. eu-jr.euneliti.com

Cellular Pathway Activity Profiling

Detailed cellular pathway activity profiling for this compound has not been reported in the available scientific literature. Such studies would be necessary to understand the broader impact of this compound on cellular signaling and function.

Phenotypic Screening for Specific Biological Responses (e.g., antioxidant, anti-inflammatory, anticancer)

Phenotypic screening has revealed antioxidant properties in analogs of 7-benzylxanthine. Specifically, a series of 7-benzyl-8-benzylidene hydrazine (B178648) xanthine derivatives were evaluated for their antioxidant activity in vitro. The study found that the introduction of a halogen atom, in combination with other electron-donating groups within the xanthine structure, positively influenced the antioxidant properties. The most active compound identified was 3-methyl-7-p-chlorobenzyl-8-p-chlorobenzylidene hydrazinoxanthine.

Table 1: In Vitro Antioxidant Activity of 7-Benzyl-8-Benzylidene Hydrazine Xanthine Derivatives

| Compound | Antioxidant Activity |

|---|---|

| 3-methyl-7-p-chlorobenzyl-8-p-chlorobenzylidene hydrazinoxanthine | Most active in the series |

Data sourced from a study on the antioxidant properties of 7-benzyl-8-benzylidene hydrazine xanthine derivatives.

There is no specific information available regarding the anti-inflammatory or anticancer activities of this compound or its close analogs in the reviewed literature.

In Vivo Studies in Established Animal Models of Disease

In vivo studies are critical for validating the therapeutic potential of a compound and understanding its effects in a whole organism.

Pharmacodynamic Marker Evaluation in Animal Models

Studies on analogs of 7-benzylxanthine have demonstrated notable pharmacodynamic effects in animal models. A series of 7-substituted 3-benzyl-8-propylxanthines were assessed for their diuretic and hypoglycemic activities as potential treatments for metabolic syndrome pathologies. eu-jr.euneliti.com Among the tested compounds, the hydrazide of 3-benzyl-8-propylxanthinyl-7-acetic acid (compound E-61) exhibited diuretic activity that was 1.97 times greater than the reference drug, hydrochlorothiazide. neliti.com These findings suggest that derivatives of 7-benzylxanthine could be promising candidates for managing conditions associated with metabolic syndrome. eu-jr.euneliti.com

In vivo antioxidant effects have also been demonstrated for the most active compound from the 7-benzyl-8-benzylidene hydrazine xanthine series, 3-methyl-7-p-chlorobenzyl-8-p-chlorobenzylidene hydrazinoxanthine. This compound showed a positive influence on the activity of superoxide (B77818) dismutase (SOD) and on the oxidative modification of proteins in heart tissue in a model of acute myocardial infarction.

Table 2: In Vivo Diuretic Activity of Selected 7-Substituted 3-Benzyl-8-Propylxanthines

| Compound | Diuretic Activity vs. Hydrochlorothiazide |

|---|---|

| Hydrazide of 3-benzyl-8-propylxanthinyl-7-acetic acid (E-61) | 1.97 times more active |

Data sourced from a study on the diuretic and hypoglycemic activities of 7-substituted 3-benzyl-8-propylxanthines. neliti.com

Efficacy Assessment in Disease Progression Models (e.g., liver injury, mood disorders)

The therapeutic potential of this compound and its derivatives has been investigated in pre-clinical models of both liver injury and mood disorders, with promising results.

Liver Injury

Recent studies have highlighted the potential of 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives as anti-fibrotic agents in the context of liver injury. In a key study, novel derivatives were designed and synthesized to inhibit the NF-κB activation pathway, a critical mediator of inflammation and fibrosis. Two specific compounds from this series, 9c and 9d , were evaluated in a carbon tetrachloride (CCl₄)-induced hepatic fibrosis model in rats. The administration of these compounds led to a significant amelioration of liver fibrosis, which was evidenced by improvements in liver histopathology and a reduction in elevated liver enzyme levels. scispace.com These findings suggest a direct protective effect of these xanthine derivatives on liver tissue during chronic injury. The non-significant cytotoxicity of these compounds against various cancer cell lines further underscores their selective anti-fibrotic potential. scispace.com

In a related context, another purine-2,6-dione (B11924001) derivative, identified as compound 34 , which acts as a potent inhibitor of phosphodiesterase (PDE) 4 and 7, was assessed in a mouse model of autoimmune hepatitis. google.com.pg This study demonstrated the efficacy of the compound in this immune-mediated liver disease model, expanding the potential therapeutic applications of this class of compounds to inflammatory liver conditions. google.com.pg

Mood Disorders

Analogs of this compound have shown significant promise in pre-clinical models of mood disorders, particularly depression and anxiety. A notable derivative, GR-14 (7-(5-(4-(3-chlorophenyl)piperazin-1-yl)pentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride), has been the subject of detailed pharmacological evaluation. researchgate.net In rat models, GR-14 exhibited strong, dose-dependent antidepressant-like effects in the forced swim test and anxiolytic-like effects in the Vogel conflict drinking test. researchgate.net

Further investigation into the mechanism of action revealed that another analog, compound 21 (7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione), a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, also produced a significant antidepressant-like effect in the forced swim test and anxiolytic-like activity in the four-plate test in mice. nih.gov The psychotropic potential of these compounds is often linked to their interaction with serotonin (B10506) receptors, with many purine-2,6-dione derivatives being explored as 5-HT1A receptor partial agonists for the treatment of depression and anxiety. ethernet.edu.et

Table 1: Efficacy of this compound Analogs in Disease Models

| Compound/Analog | Disease Model | Species | Key Findings | Reference |

| Compounds 9c & 9d | CCl₄-induced hepatic fibrosis | Rat | Ameliorated liver fibrosis, improved liver histopathology and enzyme levels. | scispace.com |

| Compound 34 | Autoimmune hepatitis | Mouse | Demonstrated efficacy in an immune-mediated liver disease model. | google.com.pg |

| GR-14 | Forced swim test (depression) | Rat | Produced strong, dose-dependent antidepressant-like effects. | researchgate.net |

| GR-14 | Vogel conflict drinking test (anxiety) | Rat | Produced strong, dose-dependent anxiolytic-like effects. | researchgate.net |

| Compound 21 | Forced swim test (depression) | Mouse | Produced a significant antidepressant-like effect. | nih.gov |

| Compound 21 | Four-plate test (anxiety) | Mouse | Exerted anxiolytic-like activity. | nih.gov |

Investigation of Systemic Distribution and Organ Uptake in Animal Models

The pharmacokinetic profile of this compound analogs, particularly their distribution throughout the body and uptake into specific organs, is crucial for understanding their therapeutic potential, especially for centrally-acting agents.

Studies on the analog GR-14 in male Wistar rats have provided valuable insights into its systemic distribution. Following administration, GR-14 was found to be rapidly absorbed and demonstrated the ability to cross the blood-brain barrier (BBB) efficiently. researchgate.net This is a critical characteristic for compounds targeting central nervous system disorders like depression and anxiety. researchgate.net

A significant finding from this research was the differential distribution of GR-14 between the brain and plasma. The compound was observed to be slowly eliminated from the brain, and notably, maintained concentrations in the brain that were higher than those in the plasma at the final measurement time point. researchgate.net This suggests a degree of retention within the central nervous system, which could contribute to a prolonged pharmacodynamic effect. The research also confirmed the distribution of GR-14 into various rat tissues, although specific concentrations in other organs were not detailed. researchgate.net The ability of xanthine derivatives like caffeine (B1668208) and its metabolites to distribute throughout all body fluids and cross biological membranes without accumulating in specific organs is a known characteristic of this class of compounds. derpharmachemica.com

Table 2: Pharmacokinetic Distribution Parameters of GR-14 in Rats

| Parameter | Observation | Significance | Reference |

| Blood-Brain Barrier (BBB) Crossing | Rapidly crosses the BBB. | Essential for therapeutic effects in psychiatric diseases. | researchgate.net |

| Brain vs. Plasma Concentration | Higher concentration maintained in the brain compared to plasma over time. | Suggests retention in the CNS, potentially leading to a prolonged effect. | researchgate.net |

| Elimination from Brain | Slowly eliminated from the brain. | Contributes to sustained central activity. | researchgate.net |

| General Tissue Distribution | Distributed into rat tissues. | Indicates systemic exposure. | researchgate.net |

Metabolic Fate and Elimination Pathways in Pre-clinical Species

The metabolism and elimination of xenobiotics are critical determinants of their efficacy and safety. For this compound and its analogs, pre-clinical studies indicate that the liver is the primary site of metabolic activity.

In vitro studies using rat liver microsomes have characterized the analog GR-14 as a moderately high-clearance drug. researchgate.net This suggests that it undergoes significant hepatic metabolism. researchgate.net The broader class of xanthine derivatives, including theophylline (B1681296), are known to be extensively metabolized by the liver. derpharmachemica.com While specific metabolic pathways for this compound have not been exhaustively detailed in published literature, the known metabolism of related xanthines provides a likely framework. This would typically involve Phase I reactions such as N-demethylation and C8-oxidation, followed by the formation of uric acid derivatives. The presence of the 7-benzyl group introduces additional metabolic possibilities, including hydroxylation of the benzyl (B1604629) ring or its cleavage from the purine (B94841) core.

It is noteworthy that some research efforts have focused on designing analogs with altered metabolic profiles. For instance, in the development of new methotrexate (B535133) analogs, researchers successfully created compounds that were not metabolized, thereby avoiding the formation of toxic metabolites. researchgate.net This highlights a potential strategy for future optimization of the 7-benzylxanthine scaffold.

Advanced Methodologies in 7 Benzyl 1h Purine 2,6 3h,7h Dione Research

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Novel Modulators

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational pillars in modern drug discovery, allowing for the rapid assessment of vast chemical libraries against specific biological targets. Compounds with a purine (B94841) backbone, such as 7-Benzyl-1H-purine-2,6(3H,7H)-dione, are frequently identified and optimized through these screening funnels. ontosight.ai

HTS involves the automated testing of thousands to millions of compounds in a simplified, single-endpoint assay. For instance, a quantitative HTS (qHTS) campaign was instrumental in identifying theophylline-based analogues as potent inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer. nih.gov This process generates initial "hits"—compounds that show activity in the assay. These hits, often structurally related to the purine core of this compound, then undergo further medicinal chemistry optimization to enhance their potency and selectivity. ontosight.ainih.gov

HCS builds upon HTS by employing automated imaging and sophisticated image analysis to capture multiple parameters within intact cells. This provides a more detailed, "high-content" view of a compound's effects, such as changes in protein localization, cell morphology, or the status of specific organelles. A notable HCS assay was developed to discover molecules with proteasome inhibitory activity, a key target in cancer therapy. mdpi-res.com While the identified compounds in that screen were from a marine source, the methodology is directly applicable to screening libraries containing purine derivatives to assess their impact on cellular pathways in a more holistic manner.

| Screening Method | Objective | Typical Throughput | Key Output | Relevance to Purine Research |

| High-Throughput Screening (HTS) | Identify "hit" compounds that modulate a specific biological target. | 100,000s of compounds per day | A list of active compounds based on a single endpoint (e.g., enzyme inhibition). | Discovery of initial purine-based leads, like theophylline (B1681296) analogs, from large chemical libraries. nih.gov |

| High-Content Screening (HCS) | Characterize the phenotypic effects of compounds on cells. | 1,000s to 10,000s of compounds per day | Multi-parametric data on cellular changes (e.g., morphology, protein localization). | Provides deeper biological context on the mechanism of action for purine derivatives. mdpi-res.com |

Chemoinformatics and Data Science Applications for Purine Chemical Space Exploration

Chemoinformatics and data science have become indispensable for navigating the vast chemical space of purine derivatives. These computational approaches utilize computer-based methods to analyze and predict the properties of molecules, guiding the design and synthesis of new compounds with improved characteristics.

A primary application is structure-based virtual screening, which uses molecular docking to predict how a compound might bind to the three-dimensional structure of a target protein. For example, a molecular docking study was performed on a newly synthesized arylpiperazine derivative of 1H-purine-2,6(3H,7H)-dione to identify its binding mode within the enzyme acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. researchgate.netresearchgate.net Such studies can predict critical interactions, like hydrogen bonds and π-π stacking, that stabilize the compound in the target's active site. researchgate.net

Furthermore, in silico screening of large compound databases can identify novel scaffolds for a given target. In one study, computational screening led to the discovery of potent glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, including a compound featuring a 3-benzyl-3,7-dihydro-1H-purine-2,6-dione moiety. uclan.ac.uk These initial computational hits are then synthesized and validated through in vitro assays, demonstrating the power of integrating computational and experimental approaches. uclan.ac.uk This process allows researchers to prioritize synthetic efforts on molecules most likely to succeed, saving significant time and resources.

Proteomics and Metabolomics for Comprehensive Biological Impact Assessment

While HTS identifies on-target activity, proteomics and metabolomics offer a global perspective on a compound's biological impact. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of small-molecule metabolites within a biological system. These "omics" technologies are crucial for understanding the full spectrum of a compound's effects, including its mechanism of action and potential off-target interactions.

When a compound like this compound is introduced to cells or an organism, it can cause widespread changes in protein expression and metabolite levels. Proteomic analyses can identify which proteins are up- or down-regulated, providing clues about the cellular pathways being perturbed. Metabolomic studies can reveal alterations in metabolic pathways, such as those involved in energy production or biosynthesis. For instance, the metabolism of methylxanthines (a class of purines) like caffeine (B1668208) is known to produce various metabolites, including trimethyluric acid, which can be detected in urine and may have implications for conditions like urolithiasis. Studying these metabolic fingerprints helps to build a comprehensive safety and efficacy profile for new purine-based drug candidates.

Gene Editing and Knockout Models for Target Validation

A critical step in drug development is target validation—confirming that a compound's therapeutic effect is mediated through its intended molecular target. Gene editing technologies, most notably CRISPR-Cas9, and the use of knockout animal models are the gold standard for this process.

If a derivative of this compound is hypothesized to inhibit a specific enzyme, CRISPR-Cas9 can be used to delete the gene encoding that enzyme in a cell line. If the cellular phenotype of the gene-edited cells mimics the effect of the compound, it provides strong evidence that the enzyme is the correct target.

Similarly, knockout mice, in which a specific gene has been inactivated, are invaluable for in vivo target validation. unimas.my If a purine-based compound shows a therapeutic effect in wild-type mice but has no effect in mice lacking the target protein, it confirms the compound's mechanism of action. These genetic approaches are essential for de-risking drug candidates before they enter clinical trials, ensuring that their biological activity is understood with high confidence.

Chemical Biology Probes and Tool Compounds Development

Chemical biology seeks to study biological systems using small-molecule tools. A compound like this compound can serve as a starting point for the development of chemical probes. illinois.edu These probes are created by modifying the parent molecule to include a reactive group or a reporter tag, such as a fluorescent dye or a biotin (B1667282) handle.

The development of such tools allows researchers to ask more sophisticated questions. illinois.edu For example, a fluorescently-tagged version of a purine inhibitor could be used in high-resolution microscopy to visualize its precise location within a cell. An affinity-based probe, where the purine scaffold is attached to a solid support, could be used to "fish" for its binding partners from a cell lysate, a technique known as affinity chromatography. This can uncover previously unknown targets or off-target interactions. The development of an IBMX-based probe was used to chart the interactome of the enzyme PDE3A in human cells, showcasing the power of this approach. uu.nl Creating such tool compounds derived from this compound is a key strategy for elucidating its molecular mechanisms of action.

Future Research Directions and Translational Opportunities for 7 Benzyl 1h Purine 2,6 3h,7h Dione Research

Exploration of Undiscovered Biological Targets and Signaling Pathways

The purine (B94841) scaffold is a cornerstone of numerous biological processes, and its derivatives are known to interact with a wide array of molecular targets. ontosight.aiutah.edu For 7-Benzyl-1H-purine-2,6(3H,7H)-dione, a primary avenue of future research lies in the systematic exploration of its interactions with undiscovered biological targets and signaling pathways. While its similarity to theophylline (B1681296) suggests potential activity at adenosine (B11128) receptors, a comprehensive screening against a broader panel of receptors, enzymes, and ion channels is warranted. google.comresearchgate.net

Key areas for investigation include:

G-Protein Coupled Receptors (GPCRs): Beyond adenosine receptors, the vast family of GPCRs presents numerous potential targets. High-throughput screening campaigns could unveil novel interactions with receptors involved in neurotransmission, inflammation, and metabolic regulation.

Enzyme Inhibition: Purine analogues have a history as enzyme inhibitors. ontosight.ai Investigating the effect of this compound on enzymes within the purine salvage pathway, as well as other key metabolic enzymes like phosphodiesterases, could reveal new therapeutic possibilities.

Kinase Modulation: Protein kinases are critical regulators of cellular signaling and are major targets in drug discovery. Assessing the inhibitory or modulatory activity of this compound against a panel of kinases could identify its potential in areas like oncology and immunology.

Nuclear Receptors: These ligand-activated transcription factors play crucial roles in development and metabolism. Screening for activity at nuclear receptors could open up entirely new fields of application.

Understanding the downstream consequences of these potential interactions is equally crucial. Future studies should aim to elucidate the specific signaling cascades modulated by this compound, moving beyond simple binding assays to functional cellular assays that measure changes in second messengers, gene expression, and protein phosphorylation.

Development of Novel Synthetic Routes for Complex Analogs

The development of novel and efficient synthetic routes is paramount to fully explore the structure-activity relationships (SAR) of this compound. While classical methods for purine synthesis exist, future efforts should focus on creating more complex and diverse analogs. researchgate.netrsc.org

Future synthetic strategies could include:

Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of analogs with diverse substitutions at various positions of the purine ring and the benzyl (B1604629) moiety. This would accelerate the discovery of compounds with improved potency and selectivity.

Late-Stage Functionalization: Developing methods for the selective modification of the core this compound structure. This would allow for the rapid generation of analogs without the need for de novo synthesis, saving time and resources.

Asymmetric Synthesis: For analogs with chiral centers, the development of stereoselective synthetic routes will be crucial to investigate the biological activity of individual enantiomers, which can often have dramatically different pharmacological profiles.

Flow Chemistry and Microfluidics: Utilizing these modern synthetic technologies can offer advantages in terms of reaction control, safety, and scalability, facilitating the production of analogs for further testing.

By expanding the accessible chemical space around the this compound scaffold, researchers can systematically probe the structural requirements for interaction with various biological targets.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govresearchgate.net These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. For this compound, AI and ML can be applied in several key areas:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs based on their chemical structure. nih.govacs.org This can help prioritize which compounds to synthesize and test, saving significant time and resources.

De Novo Design: Using generative AI models to design entirely new analogs of this compound with desired properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles.

Target Identification: AI algorithms can analyze large biological datasets to identify potential new targets for this class of compounds.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for complex target molecules. acs.org

The synergy between computational modeling and experimental validation will be a powerful engine for advancing the development of this compound-based therapeutics.

Applications Beyond Traditional Pharmacology (e.g., materials science, diagnostics in preclinical research)

The unique chemical properties of the purine ring system open up possibilities for applications beyond traditional pharmacology. Future research should explore the potential of this compound and its derivatives in unconventional fields.

Potential non-pharmacological applications include:

Materials Science: The planar structure and potential for hydrogen bonding of the purine core could be exploited in the development of novel organic materials. taylorfrancis.comscilit.com This could include applications in organic electronics, sensors, or self-assembling nanomaterials.

Preclinical Diagnostics: Labeled versions of this compound, for instance with fluorescent tags or radioisotopes, could be developed as probes for imaging and studying the distribution and function of its biological targets in preclinical research. This could provide valuable insights into disease processes and the mechanism of action of related drugs.

Biocatalysis: The purine scaffold could serve as a starting point for the design of novel organocatalysts, leveraging its unique electronic and steric properties to catalyze specific chemical transformations.

Exploring these non-traditional applications could lead to unexpected discoveries and broaden the impact of research on this versatile chemical scaffold.

Addressing Research Gaps and Unanswered Questions in Purine Chemical Biology

Despite decades of research, many fundamental questions in purine chemical biology remain. nih.govnih.gov Research on this compound can contribute to addressing these broader challenges.

Key research gaps and unanswered questions include:

Purine Metabolism and Regulation: How does the introduction of a synthetic purine analog like this compound affect the complex network of purine metabolism and its regulation within cells? utah.edunih.gov

Off-Target Effects: A comprehensive understanding of the off-target effects of purine derivatives is crucial for developing safe and effective drugs. What is the broader pharmacological profile of this compound beyond its primary targets?

Purinergic Signaling in Disease: The role of purinergic signaling in various diseases is an active area of investigation. How can probes and modulators based on the this compound scaffold be used to dissect these complex signaling pathways?

Evolution of Purine-Binding Proteins: Studying the interactions of synthetic purine analogs with different proteins can provide insights into the evolution of purine-binding sites and the principles of molecular recognition.

By tackling these fundamental questions, research on this compound can not only advance our understanding of this specific compound but also contribute to the broader field of chemical biology.

Q & A

Q. What are the recommended synthetic routes for 7-Benzyl-1H-purine-2,6(3H,7H)-dione, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves alkylation of purine-dione precursors. For example, substituting the 7-position with a benzyl group can be achieved via nucleophilic substitution using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction efficiency depends on temperature control (60–80°C) and catalyst selection (e.g., phase-transfer catalysts for improved yield). Purity can be enhanced via recrystallization from ethanol/water mixtures . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm structure via H NMR (e.g., benzyl protons at δ 4.8–5.2 ppm) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- H NMR : Key signals include the benzyl CH₂ group (δ 4.8–5.2 ppm) and purine ring protons (δ 7.8–8.5 ppm for aromatic N-H).

- IR : Stretching vibrations for carbonyl groups (C=O) appear at 1680–1720 cm⁻¹, while N-H stretches are observed at 3100–3300 cm⁻¹.

- Mass Spectrometry : Confirm molecular weight via ESI-MS ([M+H]⁺ expected for C₁₂H₁₀N₄O₂). Cross-validate with X-ray crystallography for tautomeric form verification, as seen in related purine-dione derivatives .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the catalytic functionalization of this compound?

- Methodological Answer :

- Variable Selection : Optimize solvent polarity (e.g., DMF vs. THF), catalyst (e.g., Pd/C for hydrogenation), and temperature to balance reaction rate and side-product formation.

- Control Experiments : Include blank reactions (no catalyst) and use deuterated solvents to track proton exchange in NMR.

- Data Contradictions : If HPLC purity conflicts with NMR integration (e.g., due to tautomerism), employ variable-temperature NMR or DFT calculations to resolve discrepancies .

Q. How can contradictory data from X-ray crystallography and solution-state NMR regarding tautomeric equilibria be reconciled?

- Methodological Answer :

- X-ray Crystallography : Provides a "snapshot" of the solid-state tautomer (e.g., 3H,7H-dione form). For example, in related compounds, fused-ring planarity (r.m.s. deviation <0.01 Å) stabilizes specific tautomers .

- Solution-State NMR : Captures dynamic equilibria. Use N NMR or NOE experiments to detect transient hydrogen bonding (e.g., N7-H⋯O6 interactions).

- Computational Modeling : Perform MD simulations (e.g., Gaussian 16) to predict dominant tautomers in solution, aligning with experimental observations .

Q. What strategies are effective for analyzing the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- DSC/TGA : Measure melting points (e.g., ~250°C) and decomposition profiles under nitrogen.

- NIST Data : Reference thermochemical databases for similar purine-diones (e.g., entropy, heat capacity) to model stability .

- Solubility Studies : Use Hansen solubility parameters to predict solvent compatibility for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.